4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 209.63 g/mol. This compound features a chloro group and a 1,2,4-oxadiazole moiety, which are significant in various chemical reactions and applications. The compound is classified under the category of aromatic amines, which are known for their diverse biological activities and utility in organic synthesis.
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is classified as an aromatic amine due to the presence of an aniline structure (an amine group attached to a benzene ring). It also falls under the category of heterocyclic compounds due to the inclusion of the oxadiazole ring.
The synthesis of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves multi-step reactions that include:
The synthetic routes can vary based on starting materials and desired yields. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing the synthesis.
The molecular structure of 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can be represented using various notations:
ClC1=CC(=C(C=C1)N)N=NOC(=N)C
This notation indicates the arrangement of atoms within the molecule.
The compound has:
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for compounds like 4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves:
Research into specific mechanisms is ongoing, but preliminary studies suggest potential activity against certain pathogens or as precursors in drug synthesis.
The physical properties include:
Key chemical properties encompass:
Relevant data indicate that handling should be conducted with care due to potential toxicity associated with chlorinated compounds.
4-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several applications:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3